1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The unique arrangement of atoms in this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction involving 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, has been explored to enhance the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in halocyclization reactions with bromine and iodine, leading to the formation of halocyclization products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide. Reaction conditions often involve the use of ethanol as a solvent and room temperature settings to achieve high yields .
Major Products Formed: The major products formed from the reactions of this compound include various substituted thiadiazole derivatives, which exhibit significant biological and chemical properties .
Scientific Research Applications
1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole has a wide range of scientific research applications:
Biology: It has been studied for its antimicrobial and anticancer properties. .
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and microbial infections
Mechanism of Action
1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,4-thiadiazole . While all these compounds share a common thiadiazole ring structure, this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic and biological properties .
Comparison with Similar Compounds
- 1,3,4-Thiadiazole
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Properties
CAS No. |
89573-59-1 |
---|---|
Molecular Formula |
C2H2N4S2 |
Molecular Weight |
146.20 g/mol |
IUPAC Name |
1,3-dihydro-[1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C2H2N4S2/c3-1-2(5-7-3)6-8-4-1/h(H,3,4)(H,5,6) |
InChI Key |
QLXNKWVXXABTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C12=NSN=C1NSN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.